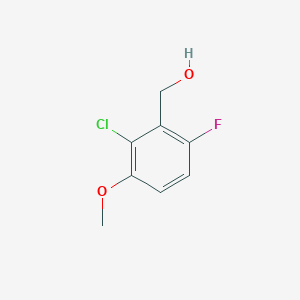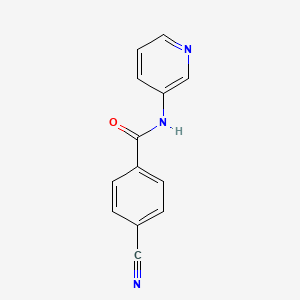![molecular formula C7H10ClN3O B3024039 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol CAS No. 340742-83-8](/img/structure/B3024039.png)
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol
Übersicht
Beschreibung
The compound “2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol” is a chemical compound with the empirical formula C7H10ClN3O . It is related to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1nc(Cl)cc(NCCO)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, along with an ethanolamine group .
Wissenschaftliche Forschungsanwendungen
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to produce a variety of compounds, such as drugs, dyes, and pesticides. It is also used in the synthesis of organic semiconductors and in the production of polymers. Additionally, this compound is used in the synthesis of a variety of pharmaceuticals, including antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol is believed to act as a proton acceptor and electron donor, allowing it to form hydrogen bonds with other molecules. This allows it to interact with a variety of proteins and other molecules, which can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can interact with a variety of proteins and other molecules, resulting in a variety of effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. Additionally, it has been shown to have an anti-oxidant effect, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is non-toxic and has a low environmental impact. However, it is important to note that this compound is not water-soluble, which can limit its use in some experiments. Additionally, it is not as effective as some other compounds in certain applications.
Zukünftige Richtungen
There are many possible future directions for research on 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol. For example, further research could be conducted to study its effects on other proteins and molecules, as well as its effects on other physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and in the production of organic semiconductors and polymers. Finally, further research could be conducted to explore its potential for use in other fields, such as agriculture and food production.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLRCHIGIKQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)




